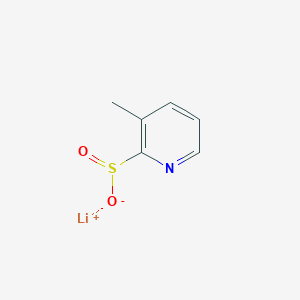

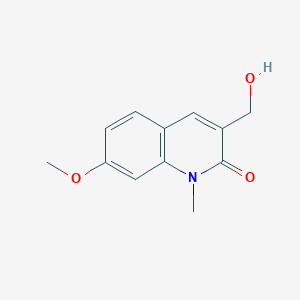

![molecular formula C21H27ClN4O3S2 B2482943 N-(2-(dimethylamino)ethyl)-4-(N,N-dimethylsulfamoyl)-N-(6-methylbenzo[d]thiazol-2-yl)benzamide hydrochloride CAS No. 1215549-48-6](/img/structure/B2482943.png)

N-(2-(dimethylamino)ethyl)-4-(N,N-dimethylsulfamoyl)-N-(6-methylbenzo[d]thiazol-2-yl)benzamide hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis involves coupling reactions, characterized by the preparation of derivatives from thiazole and thiazoline bases. Products are identified using methods such as infrared spectroscopy, 1H NMR spectroscopy, and electrospray mass spectroscopy, with some confirmed by single-crystal X-ray diffraction. This synthesis route has produced compounds showing anti-inflammatory activity in certain concentration ranges, without adverse effects on myocardial function in specific instances (Lynch et al., 2006).

Molecular Structure Analysis

Crystal structure analysis through methods like X-ray crystallography has been pivotal in understanding the molecular arrangement of such compounds. For example, the crystal structure of N-[(dimethylamino)methylidene]-4-[1-(4-nitrophenyl)-1H-tetrazol-5-yl]benzenesulfonamide showcases its crystallization in the monoclinic space group, providing insights into the molecular interactions and conformations within the crystal lattice (Al-Hourani et al., 2016).

Chemical Reactions and Properties

The reactivity of related compounds towards various nucleophiles has been studied, revealing the formation of different heterocyclic structures depending on the reacting nucleophile. This versatility in chemical behavior underscores the potential for diverse biological activities and applications (Bondock et al., 2011).

Aplicaciones Científicas De Investigación

Anticancer Activity

N-(2-(dimethylamino)ethyl)-4-(N,N-dimethylsulfamoyl)-N-(6-methylbenzo[d]thiazol-2-yl)benzamide hydrochloride and its derivatives have shown significant promise in cancer research. The compound exhibits curative activity against colon-38 adenocarcinoma in mice, and its effectiveness is strongly influenced by the lipophilicity and tumor pharmacokinetics. The study highlights the importance of the methyl group for optimal tumor tissue retention and antitumor activity, suggesting a correlation between the tumor pharmacokinetics and the in vivo antitumor activity of the series (Lukka et al., 2012). Additionally, the carboxamide derivatives of benzo[b][1,6]naphthyridines, including similar compounds, have demonstrated potent cytotoxicity against various cancer cell lines, indicating their potential as effective anticancer agents (Deady et al., 2003; Deady et al., 2005).

Anti-inflammatory Activity

Derivatives of the compound have shown anti-inflammatory activity. For example, hydrochloride salts of specific derivatives demonstrated anti-inflammatory effects across a range of concentrations, with no adverse effect on myocardial function at certain concentrations. This suggests their potential use as nonsteroidal anti-inflammatory drugs (NSAIDs) based on thiazole and thiazoline (Lynch et al., 2006).

Corrosion Inhibition

Benzothiazole derivatives, including those structurally related to N-(2-(dimethylamino)ethyl)-4-(N,N-dimethylsulfamoyl)-N-(6-methylbenzo[d]thiazol-2-yl)benzamide hydrochloride, have been studied for their corrosion inhibiting effects. These compounds have shown high efficiency in preventing steel corrosion in acidic solutions, offering a new approach to corrosion inhibition with potential applications in industrial maintenance (Hu et al., 2016).

Propiedades

IUPAC Name |

N-[2-(dimethylamino)ethyl]-4-(dimethylsulfamoyl)-N-(6-methyl-1,3-benzothiazol-2-yl)benzamide;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H26N4O3S2.ClH/c1-15-6-11-18-19(14-15)29-21(22-18)25(13-12-23(2)3)20(26)16-7-9-17(10-8-16)30(27,28)24(4)5;/h6-11,14H,12-13H2,1-5H3;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCBMQRDRGADRJI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)N=C(S2)N(CCN(C)C)C(=O)C3=CC=C(C=C3)S(=O)(=O)N(C)C.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H27ClN4O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

483.1 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(2-chlorobenzyl)sulfanyl]-6-(4-methylbenzyl)-6H-pyrimido[5,4-c][2,1]benzothiazine 5,5-dioxide](/img/structure/B2482864.png)

![N-(4-fluorophenyl)-2-(2-oxo-3-phenyl-1,4-diazaspiro[4.5]dec-3-en-1-yl)acetamide](/img/structure/B2482868.png)

![Imidazo[1,2-a]pyrimidine-7-carboxylic acid;hydrochloride](/img/structure/B2482871.png)

![(2Z)-2-[(2-{5-[(4-chlorophenyl)sulfanyl]-4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl}hydrazin-1-yl)methylidene]-4,4,4-trifluoro-3-oxobutanenitrile](/img/structure/B2482876.png)

![1-[(3-chlorophenyl)methyl]-4-nitro-1H-pyrazole-3-carboxylic acid](/img/structure/B2482879.png)

![3-(2,4-difluorobenzyl)-5-methyl-6-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2482881.png)

![2-Chloro-N-[4-chloro-3-(5-cyclopropyltetrazol-1-yl)phenyl]acetamide](/img/structure/B2482883.png)